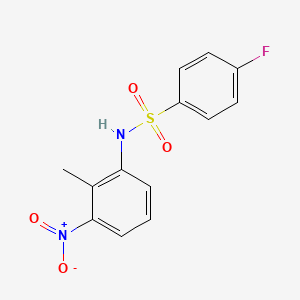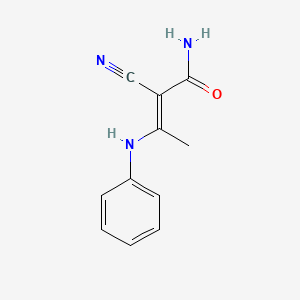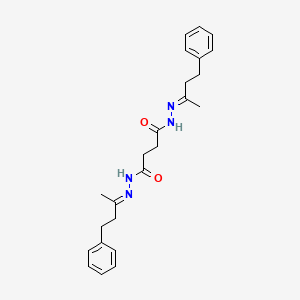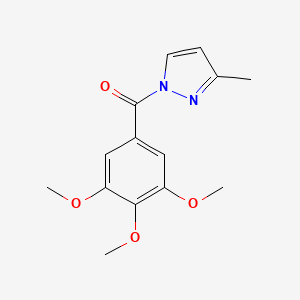![molecular formula C9H6N4O3 B5885573 5-[5-(2-furyl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5885573.png)
5-[5-(2-furyl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[5-(2-furyl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine, commonly known as FIIN-3, is a small molecule inhibitor that has been extensively researched in recent years. It is primarily used in the field of oncology due to its potential as a cancer treatment.
Wirkmechanismus
FIIN-3 works by inhibiting the activity of the AKT pathway, which is a key signaling pathway involved in cell survival and proliferation. Specifically, FIIN-3 binds to the ATP-binding pocket of AKT, preventing it from phosphorylating downstream targets. This leads to a decrease in cell survival and an increase in apoptosis.
Biochemical and Physiological Effects:
FIIN-3 has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the AKT pathway, it has also been shown to inhibit the activity of other kinases, including the p70 ribosomal protein S6 kinase (S6K) and the mitogen-activated protein kinase (MAPK) pathway. Studies have also shown that FIIN-3 can induce autophagy, a process by which cells break down and recycle damaged or unwanted components.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using FIIN-3 in lab experiments is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and administer. Additionally, its specificity for the AKT pathway makes it a useful tool for studying the role of this pathway in cancer development and progression. However, one limitation of using FIIN-3 is that it can be toxic to normal cells at high concentrations, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on FIIN-3. One area of interest is the development of more potent and selective inhibitors of the AKT pathway. Additionally, researchers are exploring the use of FIIN-3 in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is interest in using FIIN-3 as a tool for studying the role of the AKT pathway in other diseases, such as diabetes and neurodegenerative disorders.
Synthesemethoden
The synthesis of FIIN-3 involves a multistep process that begins with the reaction of 2-furoic acid with hydroxylamine to form 2-furoyl hydroxylamine. This compound is then reacted with ethyl oxalyl chloride to produce 5-(2-furyl)-3-isoxazolyl isocyanate. The final step involves reacting this compound with 2-aminobenzimidazole to produce FIIN-3.
Wissenschaftliche Forschungsanwendungen
FIIN-3 has been extensively researched for its potential as a cancer treatment. It has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is known to play a role in the development and progression of many types of cancer. Studies have also shown that FIIN-3 can induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
5-[5-(furan-2-yl)-1,2-oxazol-3-yl]-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O3/c10-9-12-11-8(15-9)5-4-7(16-13-5)6-2-1-3-14-6/h1-4H,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISZOBOAHBSPGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C3=NN=C(O3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5885491.png)
![2-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5885495.png)


![2-{4-chloro-5-[(2,3-dihydro-1H-inden-5-ylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5885511.png)



![methyl 2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzoate](/img/structure/B5885548.png)
![N-(3-hydroxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5885556.png)
![[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetonitrile](/img/structure/B5885581.png)

![1-[(2,3-dimethyl-4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5885596.png)
![N-(3-nitrophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5885601.png)